molecular formula C12H13F3N2O2 B8532139 N-(5-formyl-4-(trifluoromethyl)pyridin-2-yl)pivalamide

N-(5-formyl-4-(trifluoromethyl)pyridin-2-yl)pivalamide

Cat. No. B8532139
M. Wt: 274.24 g/mol
InChI Key: CPVICAPKEDXVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-formyl-4-(trifluoromethyl)pyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C12H13F3N2O2 and its molecular weight is 274.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13F3N2O2

Molecular Weight

274.24 g/mol

IUPAC Name

N-[5-formyl-4-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-4-8(12(13,14)15)7(6-18)5-16-9/h4-6H,1-3H3,(H,16,17,19)

InChI Key

CPVICAPKEDXVPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)C(F)(F)F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 6 (15.0 g, 46.2 mmol) was dissolved in 350 mL of anhydrous tetrahydrofuran and cooled to −78° C. under nitrogen. 45 mL of 2.5 M n-butyl lithium solution in tetrahydrofuran was slowly added to the reaction solution within one hour. The reaction solution was stirred at −78° C. for 1 hour, and then 15 mL of anhydrous N,N-dimethylformamide was slowly added dropwise and stirred for another 2.5 h at −78° C. To the reaction solution was added 120 mL of 1 M diluted hydrochloric acid to quench the reaction. The reaction mixture was extracted with ethyl acetate (200 mL×3). The organic layers were combined and washed with water (200 mL×3), saturated brine (200 mL) respectively, then dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by column chromatography (petroleum ether: dichloromethane:ethyl acetate=60:10:1) to give 7.1 g of white solid (56.1%). m.p. 96-98° C. 1H NMR (300 MHz, CDCl3): δ 10.32 (br s, 1 H), 9.01 (s, 1 H), 8.73 (s, 1 H), 8.40 (s, 1 H), 1.38 (s, 9 H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Four
Yield
56.1%

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